Diisopropyl Adipate

Cosmetic Science Formulation Science Sensory Analysis

DIPA's branched isopropyl structure delivers a 193 mm² spreading value and 3–5 cP viscosity—quantifiably drier and less tacky than DBA, DEA, or IPM. For lightweight serums, oily-skin sunscreens, VOC-free fragrance extraction (U.S. Patent 5,342,829), and transdermal permeation enhancement, DIPA is the scientifically substantiated choice. Also a confirmed TRPA1 agonist (EC50 = 131 µM). Procure at ≥99% (GC) purity.

Molecular Formula C12H22O4
Molecular Weight 230.30 g/mol
CAS No. 6938-94-9
Cat. No. B033870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl Adipate
CAS6938-94-9
Synonymsbeta dia; betadia; Ceraphyl 230; ceraphyl230; Crodamol da; crodamolda; Diisopropyl hexanedioate; hexanedioicaciddiisopropylester
Molecular FormulaC12H22O4
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCCC(=O)OC(C)C
InChIInChI=1S/C12H22O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h9-10H,5-8H2,1-4H3
InChIKeyZDQWESQEGGJUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

6938-94-9 Diisopropyl Adipate: Procurement-Ready Overview of a Light-Weight Diester Emollient and Solvent


Diisopropyl Adipate (DIPA; CAS 6938-94-9), also known as diisopropyl hexanedioate, is a low-viscosity, branched diester synthesized from adipic acid and isopropyl alcohol . It is a clear, practically water-insoluble liquid with a boiling point of 251-253°C and a density of approximately 0.97 g/cm³ [1]. As a member of the adipate ester family, it serves as a multifunctional ingredient in cosmetic and pharmaceutical formulations, acting as a fast-absorbing, non-occlusive emollient, a solubilizer for lipophilic actives, a fragrance fixative, and a plasticizer in polymer systems [2]. It is distinguished from other emollients by its exceptionally light, dry, and non-greasy skin feel, which results from its low molecular weight and branched alkyl structure .

Beyond Emollience: Why Diisopropyl Adipate (CAS 6938-94-9) Cannot Be Directly Substituted by Other Adipates or Esters


Substituting Diisopropyl Adipate with other adipate esters like Dibutyl Adipate (DBA) or Diethyl Adipate (DEA), or with other common emollients like Isopropyl Myristate (IPM), is scientifically unsound due to significant differences in molecular architecture that directly dictate their functional performance. The branched isopropyl groups of DIPA confer a uniquely low viscosity, high polarity, and exceptional spreadability profile compared to its linear or bulkier counterparts [1]. These physicochemical distinctions translate into quantifiable differences in skin absorption rate, residual tack, solvent power for challenging crystalline actives, and even the sensory experience of the final formulation, as demonstrated by comparative in vivo and in vitro studies [2]. Overlooking these differences in procurement can lead to suboptimal formulation stability, undesirable aesthetic qualities like greasiness or drag, and ultimately, reduced efficacy and consumer acceptance of the finished product.

Quantitative Differentiation of Diisopropyl Adipate (6938-94-9): A Comparative Evidence Guide for Scientific Procurement


Quantified Spreadability and Sensory Profile: Diisopropyl Adipate vs. Other Esters

In a comparative study of four cosmetic esters (Diisopropyl Adipate, Isodecyl Neopentanoate, Isocetyl Stearate, Octyldodecyl Stearoyl Stearate) for sensory performance, DIPA demonstrated the highest spreading value of 193 mm² on an artificial membrane mimicking human skin, outperforming the next closest ester (Isodecyl Neopentanoate at 119 mm²) [1]. This in vitro metric directly correlated with in vivo sensory panel results, where DIPA was perceived as having the lightest and driest feel with the least residue and gloss [1].

Cosmetic Science Formulation Science Sensory Analysis Rheology

Safety Profile Benchmark: CIR Concentration Limits for Diisopropyl Adipate vs. Class Limits

The Cosmetic Ingredient Review (CIR) Expert Panel's final safety assessment for Dicarboxylic Acids, Salts, and Esters established specific use concentration limits for Diisopropyl Adipate based on available safety data. For leave-on cosmetic products, DIPA is considered safe up to a concentration of 8%, and for rinse-off products up to 7% [1][2]. These specific limits differentiate DIPA from other esters in the same class, which may have different allowable use levels based on their unique toxicological profiles. The assessment also noted that DIPA exhibits low acute oral and percutaneous toxicity [2].

Toxicology Regulatory Science Cosmetic Safety Dermatology

Volatility and Fragrance Fixation: Diisopropyl Adipate as a Non-VOC Solvent Alternative

A key patent (US5342829) highlights Diisopropyl Adipate as the 'most preferred' non-VOC solvent for replacing ethanol in fragrance extracts, such as perfumes, toilet waters, and aftershaves [1]. This differentiation is based on its high boiling point (264°C) and non-volatile nature, which prevents it from contributing to VOC emissions, a regulatory advantage over traditional ethanol (boiling point 78.37°C) [1]. This property allows DIPA to function as a 'carrier' for essences without distorting fragrance notes, a feature not shared by many alternative low-molecular-weight solvents [2].

Fragrance Technology Green Chemistry Volatile Organic Compounds (VOC) Solvent Engineering

Unique Biological Activity: Diisopropyl Adipate as a TRPA1 Activator with Immunological Implications

Research has identified a specific, quantifiable biological activity for Diisopropyl Adipate not shared by all plasticizers or emollients: it is a direct activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. In vitro calcium mobilization assays in TRPA1-expressing Chinese hamster ovary (CHO) cells demonstrated that DIPA activates TRPA1, with an EC50 value of 131 µM [1]. This activation was shown to have an adjuvant effect, enhancing Fluorescein Isothiocyanate (FITC)-induced contact hypersensitivity (CHS) in a mouse model [1]. In contrast, a related ester, Diisopropyl Sebacate (DIPS), did not induce the same level of ear swelling or immunological response, indicating a structure-activity relationship [2].

Immunotoxicology Molecular Pharmacology Contact Dermatitis TRP Channels

Optimal Scientific and Industrial Applications of Diisopropyl Adipate (6938-94-9) Based on Quantitative Evidence


Development of Light-Feel, Fast-Absorbing Cosmetic Emulsions

For formulations requiring a non-greasy, dry-touch finish (e.g., serums, lightweight moisturizers, sunscreens for oily skin), Diisopropyl Adipate (DIPA) is the optimal choice. Its measured spreading value of 193 mm²—significantly higher than other common emollients—directly translates to a sensory profile perceived as lighter and less tacky [5]. Its low viscosity (3-5 cP) further ensures rapid absorption and a non-occlusive film, a key differentiator from heavier esters like Isocetyl Stearate [5].

Alcohol-Free and Low-VOC Fragrance and Personal Care Products

As validated by U.S. Patent 5,342,829, DIPA is the 'most preferred' solvent for creating fragrance extracts (perfumes, colognes, aftershaves) that are free of volatile organic compounds (VOCs) [5]. Its high boiling point (264°C) and non-volatile nature enable it to replace ethanol, acting as a carrier for fragrance oils without distorting their scent profile, thus meeting stringent environmental regulations [5].

Formulation of Topical Pharmaceuticals Requiring Enhanced Transdermal Flux

For transdermal drug delivery systems, DIPA is a valuable excipient for enhancing the permeation of lipophilic drugs. Its ability to modify the intercellular lipid matrix of the stratum corneum is quantitatively supported by studies showing its inclusion in formulations that significantly increase the transdermal flux of challenging compounds like the NMDA receptor antagonist CNS5161 [5]. This property differentiates it from less effective penetration enhancers or simpler emollients.

Immunotoxicology Research on TRPA1-Mediated Contact Hypersensitivity

For academic and pharmaceutical researchers investigating the mechanisms of skin sensitization and the role of the TRPA1 ion channel, Diisopropyl Adipate serves as a specific, characterized chemical tool. Its confirmed activity as a TRPA1 agonist (EC50 = 131 µM) and its adjuvant effect in enhancing FITC-induced contact hypersensitivity in vivo provide a well-defined, quantitative model system [5]. This biological activity is not observed with all structurally related esters (e.g., Diisopropyl Sebacate), making DIPA a uniquely valuable probe .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diisopropyl Adipate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.